molecular formula C14H11F3N2O2 B14604570 N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-30-0

N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14604570
CAS No.: 61088-30-0
M. Wt: 296.24 g/mol
InChI Key: DIHGMULENYLQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups to the indole ring .

Scientific Research Applications

N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific structure, which combines the indole scaffold with a trifluoromethyl group and a carboxamide moiety. This combination enhances its biological activity and stability, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

61088-30-0

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C14H11F3N2O2/c1-19(2)13(20)11-6-10-12(21-11)8-4-3-7(14(15,16)17)5-9(8)18-10/h3-6,18H,1-2H3

InChI Key

DIHGMULENYLQAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.